REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:8]=[C:9]([CH:12]=[O:13])[S:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+].[NH4+].[Cl-]>C(O)C>[C:1]1([C:7]2[CH:8]=[C:9]([CH2:12][OH:13])[S:10][CH:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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4.32 g
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C=1C=C(SC1)C=O
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Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
1.06 g
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Type
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reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
|
Quantity
|
30 mL
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Type
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reactant
|
Smiles
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[NH4+].[Cl-]
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Type
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CUSTOM
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Details
|
stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was cooled in an ice-bath
|
Type
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CUSTOM
|
Details
|
to attain ambient temperature
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Type
|
WAIT
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Details
|
was continued for 6h
|
Duration
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6 h
|
Type
|
EXTRACTION
|
Details
|
the resulting suspension extracted with ether (2×200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried (Na2SO4 /K2CO3)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(SC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |